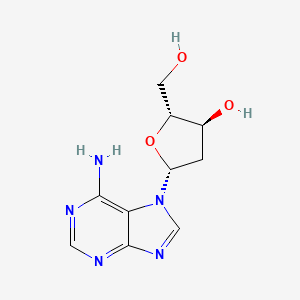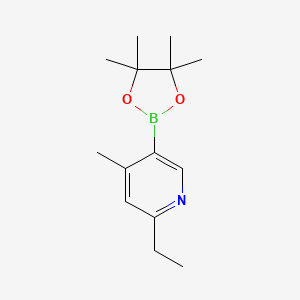
1-(1-Fluorocyclopropyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Fluorocyclopropyl)ethane-1,2-diol is a fluorinated organic compound with the molecular formula C5H9FO2. This compound features a cyclopropyl ring substituted with a fluorine atom and an ethane-1,2-diol moiety. The presence of the fluorine atom imparts unique chemical properties, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Fluorocyclopropyl)ethane-1,2-diol typically involves the introduction of the fluorocyclopropyl group via palladium-catalyzed cross-coupling reactions. One such method is the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Fluorocyclopropyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium (VI) compounds and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Applications De Recherche Scientifique
1-(1-Fluorocyclopropyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced stability and bioavailability.
Industry: It finds applications in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism by which 1-(1-Fluorocyclopropyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its pharmacokinetic profile. These interactions can lead to changes in enzyme activity or receptor binding, ultimately affecting biological pathways .
Comparaison Avec Des Composés Similaires
Ethane-1,2-diol (Ethylene glycol): A simple diol without the fluorocyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl ring but lacks the fluorine atom and diol functionality.
1-Fluorocyclopropane: A fluorinated cyclopropane without the ethane-1,2-diol moiety.
Uniqueness: 1-(1-Fluorocyclopropyl)ethane-1,2-diol is unique due to the presence of both the fluorocyclopropyl group and the ethane-1,2-diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C5H9FO2 |
|---|---|
Poids moléculaire |
120.12 g/mol |
Nom IUPAC |
1-(1-fluorocyclopropyl)ethane-1,2-diol |
InChI |
InChI=1S/C5H9FO2/c6-5(1-2-5)4(8)3-7/h4,7-8H,1-3H2 |
Clé InChI |
KXUOTDMHZJIYFN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)



![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)





![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)

